tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate
Description
tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate (CAS: 1037073-41-8) is a carbamate derivative characterized by a tert-butyl-protected amine group and a 3-methoxypropyl carbamoyl ethyl side chain. This compound is utilized in organic synthesis, particularly in peptide chemistry and drug development, where the tert-butyl group acts as a protective moiety for amines during multi-step reactions . Its structural features, including the methoxypropyl chain, influence solubility and reactivity, making it distinct from other carbamate analogs.
Properties
IUPAC Name |
tert-butyl N-[1-(3-methoxypropylamino)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-9(10(15)13-7-6-8-17-5)14-11(16)18-12(2,3)4/h9H,6-8H2,1-5H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIJDOGDSSTJGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCOC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-methoxypropyl)amine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme . This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between the target compound and related tert-butyl carbamates:
Key Observations:
- Solubility: The 3-methoxypropyl group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs like tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate .
- Reactivity: Compounds with methylamino groups (e.g., tert-Butyl 2-(methylamino)acetate) exhibit higher nucleophilic reactivity due to the unprotected amine, unlike the target compound’s protected tertiary amine .
- Applications : The methacrylamido derivative () is tailored for polymer crosslinking, whereas the fluorinated analog () is designed for drug candidates requiring metabolic stability .
Research Findings and Implications
- Stability : The tert-butyl group confers thermal and hydrolytic stability, making the target compound suitable for long-term storage and multi-step syntheses .
- Industrial Relevance : Compounds with methoxy or fluorinated substituents (e.g., ) are prioritized in pharmaceuticals, whereas the target compound’s balance of solubility and stability supports peptide-based drug development .
Biological Activity
tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate (CAS No. 1037073-41-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C12H24N2O4
- Molecular Weight : 260.33 g/mol
- Synonyms : Carbamic acid, N-[2-[(3-methoxypropyl)amino]-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester
The primary biological activity of this compound involves its interaction with voltage-gated sodium channels . The compound selectively enhances the slow inactivation of these channels, which leads to a reduction in neuronal excitability. This modulation of sodium channels may influence various biochemical pathways related to neuronal development and axonal growth.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against specific proteases, including those related to viral infections. For instance, a study evaluated the compound's effect on the SARS-CoV 3CL protease, revealing promising results in terms of inhibition potency .
Table 1: Inhibition Potency Against SARS-CoV Protease
| Compound | IC50 (μM) | K (μM) |
|---|---|---|
| This compound | 5.9 | 0.0041 |
| Control Compound A | 10.7 | - |
| Control Compound B | 23 | - |
Case Studies
Several studies have investigated the biological implications of this compound:
- Neuronal Excitability : Research indicated that the compound significantly reduces neuronal excitability by enhancing the slow inactivation of voltage-gated sodium channels. This effect was measured using electrophysiological techniques on neuronal cell lines.
- Enzyme Inhibition : A study focused on the enzyme inhibition properties of this compound showed that it could serve as a lead for developing new antiviral agents targeting proteases involved in viral replication .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using human liver cell lines (HepG2). The results indicated that while some derivatives exhibited cytotoxic properties, this compound maintained a favorable safety profile at certain concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
